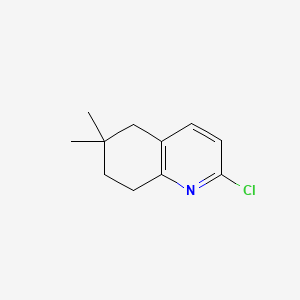

2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline

CAS No.: 2385753-53-5

Cat. No.: VC12009656

Molecular Formula: C11H14ClN

Molecular Weight: 195.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2385753-53-5 |

|---|---|

| Molecular Formula | C11H14ClN |

| Molecular Weight | 195.69 g/mol |

| IUPAC Name | 2-chloro-6,6-dimethyl-7,8-dihydro-5H-quinoline |

| Standard InChI | InChI=1S/C11H14ClN/c1-11(2)6-5-9-8(7-11)3-4-10(12)13-9/h3-4H,5-7H2,1-2H3 |

| Standard InChI Key | TZMUBVNOTNKHLV-UHFFFAOYSA-N |

| SMILES | CC1(CCC2=C(C1)C=CC(=N2)Cl)C |

| Canonical SMILES | CC1(CCC2=C(C1)C=CC(=N2)Cl)C |

Introduction

Structural Analysis and Physicochemical Properties

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline (C₁₁H₁₄ClN) is a bicyclic heterocyclic compound featuring a partially saturated quinoline scaffold. The structure comprises a fused benzene and piperidine ring system, with a chlorine substituent at position 2 and two methyl groups at position 6 . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 195.69 g/mol | |

| SMILES | CC1(CCC2=C(C1)C=CC(=N2)Cl)C | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| LogP (Predicted) | 2.05 (XLOGP3) | |

| Solubility (Water) | 0.346 mg/mL |

The compound’s saturated piperidine ring reduces aromaticity compared to fully unsaturated quinolines, influencing its reactivity and biological interactions.

Synthetic Methodologies

Cyclization Approaches

Synthesis typically involves cyclization of appropriately substituted precursors. A common route starts with a substituted aniline derivative undergoing condensation with a ketone or aldehyde under acidic conditions . For example, in related tetrahydroquinoline syntheses, Pictet-Spengler reactions using dimethylacetals have been employed to form the saturated ring .

Chlorination Strategies

Post-cyclization chlorination is critical. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard reagents for introducing chlorine at position 2, as demonstrated in analogous tetrahydroquinoline derivatives .

Industrial-Scale Production

Large-scale synthesis optimizes yield through catalytic hydrogenation and continuous flow systems. For instance, nickel-aluminum alloy reductions under hydrogen atmospheres have been used for similar compounds .

Chemical Reactivity and Functionalization

The chlorine atom at position 2 enables nucleophilic substitution reactions, while the methyl groups enhance steric hindrance, directing reactivity to specific sites. Key reactions include:

-

Nucleophilic Substitution:

-

Amines or alkoxides displace chlorine to form 2-amino or 2-alkoxy derivatives.

-

Example: Reaction with sodium methoxide yields 2-methoxy analogs.

-

-

Oxidation:

-

Reduction:

Applications in Material Science and Industry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume